Cas no 181950-60-7 (4-Bromoquinolin-7-ol)

4-Bromoquinolin-7-ol is a brominated quinoline derivative with a hydroxyl group at the 7-position, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure enables selective functionalization, facilitating the development of complex heterocyclic compounds. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the hydroxyl group allows for further derivatization or chelation. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules, including potential antimicrobial or anticancer agents. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its well-defined reactivity profile makes it a preferred choice for targeted molecular design.
4-Bromoquinolin-7-ol structure
4-Bromoquinolin-7-ol structure
Product Name:4-Bromoquinolin-7-ol
CAS No:181950-60-7
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD09261121
CID:891033
PubChem ID:135742164
Update Time:2025-05-25

4-Bromoquinolin-7-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Bromoquinolin-7-ol
    • 4-bromo-1H-quinolin-7-one
    • 4-Bromo-7-hydroxyquinoline
    • 4-bromo-7-Quinolinol
    • EN300-3186290
    • 4-Bromoquinolin-7(1H)-one
    • MFCD09261121
    • BS-52994
    • starbld0002382
    • 2517860-64-7
    • DA-19542
    • CS-0186970
    • SCHEMBL8598589
    • SB71915
    • 181950-60-7
    • 7-Quinolinol, 4-bromo-
    • D87193
    • DTXSID30597832
    • MDL: MFCD09261121
    • Inchi: 1S/C9H6BrNO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H
    • InChI Key: RCUKNOKAORMYMY-UHFFFAOYSA-N
    • SMILES: BrC1C=CN=C2C=C(C=CC2=1)O

Computed Properties

  • Exact Mass: 222.96300
  • Monoisotopic Mass: 222.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • Density: 1.705
  • PSA: 33.12000
  • LogP: 2.70290

4-Bromoquinolin-7-ol Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Bromoquinolin-7-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:181950-60-7)4-Bromoquinolin-7-ol
Order Number:A943193
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:45
Price ($):160.0/418.0
Email:sales@amadischem.com

Additional information on 4-Bromoquinolin-7-ol

Chemical Profile of 4-Bromoquinolin-7-ol (CAS No. 181950-60-7)

4-Bromoquinolin-7-ol, identified by its Chemical Abstracts Service (CAS) number 181950-60-7, is a brominated derivative of quinoline, a heterocyclic aromatic compound with significant pharmacological and chemical interest. Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry. The introduction of a bromine atom at the 4-position and a hydroxyl group at the 7-position in 4-Bromoquinolin-7-ol enhances its reactivity and potential utility in synthetic chemistry and drug development.

The molecular structure of 4-Bromoquinolin-7-ol consists of a quinoline core substituted with a bromine atom at the 4-position and a hydroxyl group at the 7-position. This specific substitution pattern imparts unique electronic and steric properties to the molecule, which can be exploited in various chemical transformations. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, while the hydroxyl group can participate in hydrogen bonding interactions or undergo derivatization to introduce additional functionalities.

In recent years, 4-Bromoquinolin-7-ol has garnered attention in the field of medicinal chemistry due to its potential as a precursor for the synthesis of bioactive compounds. Quinoline derivatives are well-documented for their antimicrobial, anti-inflammatory, anticancer, and anti-malarial properties. The structural features of 4-Bromoquinolin-7-ol make it a promising candidate for designing novel therapeutic agents targeting various diseases. For instance, modifications at the 4-bromine and 7-hydroxyl positions can be strategically employed to optimize pharmacokinetic profiles and enhance binding affinity to biological targets.

One of the most compelling aspects of 4-Bromoquinolin-7-ol is its role in the development of small-molecule inhibitors for kinases and other enzymes involved in cancer progression. Quinoline derivatives have been extensively studied for their ability to disrupt aberrant signaling pathways in tumor cells. The bromine substituent in 4-Bromoquinolin-7-ol allows for further derivatization into more complex structures that can selectively inhibit specific kinases, such as tyrosine kinases or serine/threonine kinases. Such inhibitors have shown promise in preclinical studies as potential candidates for oncology applications.

Moreover, 4-Bromoquinolin-7-ol has been explored in the context of antiviral research. The quinoline scaffold is known to interact with viral enzymes, making it an attractive platform for developing antiviral drugs. The presence of both bromine and hydroxyl groups provides multiple sites for chemical modification, enabling the design of molecules that can effectively interfere with viral replication cycles. Recent studies have highlighted the potential of quinoline derivatives in combating RNA viruses, including those responsible for emerging infectious diseases.

The synthetic accessibility of 4-Bromoquinolin-7-ol is another factor contributing to its popularity in research settings. The compound can be readily synthesized through established methods involving bromination and hydroxylation reactions on quinoline precursors. This ease of preparation allows researchers to rapidly explore its derivatives and evaluate their biological activity without significant synthetic challenges. The availability of high-purity 4-Bromoquinolin-7-ol from commercial suppliers further facilitates its use in both academic and industrial research projects.

From a computational chemistry perspective, 4-Bromoquinolin-7-ol has been subjected to molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how structural modifications at the 4-bromine and 7-hydroxyl positions can influence binding affinity and selectivity. For example, computational analysis has revealed that optimal spacing between these substituents enhances interactions with protein pockets in target enzymes, leading to improved drug-like properties.

The role of 4-Bromoquinolin-7-ol in material science is also emerging as an area of interest. Its ability to form coordination complexes with metal ions makes it useful in designing metallo-drugs or catalysts. These complexes exhibit unique spectroscopic properties that can be exploited in sensing applications or as components in advanced materials. The versatility of 4-Bromoquinolin-7-ol underscores its significance beyond traditional pharmaceutical applications.

In conclusion, 4-Bromoquinolin-7-ol (CAS No. 181950-60-7) is a multifaceted compound with broad applications in medicinal chemistry, pharmaceutical research, and material science. Its unique structural features enable diverse chemical modifications, making it a valuable scaffold for developing novel bioactive molecules. Ongoing research continues to uncover new therapeutic potentials and synthetic utilities of this compound, reinforcing its importance in modern chemical biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:181950-60-7)4-Bromoquinolin-7-ol
A943193
Purity:99%/99%
Quantity:250mg/1g
Price ($):160.0/418.0
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